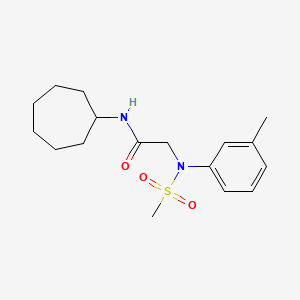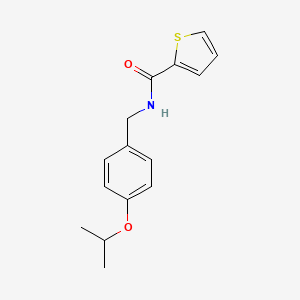
N-(4-isopropoxybenzyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropoxybenzyl)-2-thiophenecarboxamide, also known as AG490, is a potent inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
Aplicaciones Científicas De Investigación
N-(4-isopropoxybenzyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. It has been shown to inhibit the proliferation and survival of cancer cells by blocking JAK2/STAT3 signaling pathways. N-(4-isopropoxybenzyl)-2-thiophenecarboxamide has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. Furthermore, N-(4-isopropoxybenzyl)-2-thiophenecarboxamide has been shown to have immunomodulatory effects by regulating the differentiation and function of immune cells.
Mecanismo De Acción
N-(4-isopropoxybenzyl)-2-thiophenecarboxamide inhibits JAK2/STAT3 signaling pathways by binding to the ATP-binding site of JAK2, thereby preventing its phosphorylation and activation. This results in the inhibition of downstream STAT3 activation and transcriptional activity. The inhibition of JAK2/STAT3 signaling pathways by N-(4-isopropoxybenzyl)-2-thiophenecarboxamide leads to the inhibition of cell proliferation, survival, migration, and invasion in cancer cells. N-(4-isopropoxybenzyl)-2-thiophenecarboxamide also inhibits the production of pro-inflammatory cytokines and chemokines by blocking the activation of STAT3 in immune cells.
Biochemical and Physiological Effects:
N-(4-isopropoxybenzyl)-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, N-(4-isopropoxybenzyl)-2-thiophenecarboxamide inhibits cell proliferation, survival, migration, and invasion by blocking JAK2/STAT3 signaling pathways. In immune cells, N-(4-isopropoxybenzyl)-2-thiophenecarboxamide suppresses the production of pro-inflammatory cytokines and chemokines by blocking STAT3 activation. N-(4-isopropoxybenzyl)-2-thiophenecarboxamide also regulates the differentiation and function of immune cells by modulating the activity of JAK2/STAT3 signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-isopropoxybenzyl)-2-thiophenecarboxamide has several advantages for lab experiments, including its potency, specificity, and availability. N-(4-isopropoxybenzyl)-2-thiophenecarboxamide is a potent inhibitor of JAK2/STAT3 signaling pathways, with an IC50 value in the low micromolar range. N-(4-isopropoxybenzyl)-2-thiophenecarboxamide is also a specific inhibitor of JAK2/STAT3 signaling pathways, with minimal off-target effects. N-(4-isopropoxybenzyl)-2-thiophenecarboxamide is commercially available and can be easily synthesized in the lab. However, N-(4-isopropoxybenzyl)-2-thiophenecarboxamide also has some limitations for lab experiments, including its solubility and stability. N-(4-isopropoxybenzyl)-2-thiophenecarboxamide is poorly soluble in water and requires organic solvents for dissolution. N-(4-isopropoxybenzyl)-2-thiophenecarboxamide is also unstable in aqueous solutions and should be stored at -20°C.
Direcciones Futuras
N-(4-isopropoxybenzyl)-2-thiophenecarboxamide has several potential future directions for scientific research, including its optimization as a therapeutic agent, its combination with other drugs, and its application in other diseases. N-(4-isopropoxybenzyl)-2-thiophenecarboxamide can be optimized as a therapeutic agent by improving its pharmacokinetic and pharmacodynamic properties, such as its solubility, stability, and bioavailability. N-(4-isopropoxybenzyl)-2-thiophenecarboxamide can also be combined with other drugs to enhance its efficacy and reduce its toxicity. N-(4-isopropoxybenzyl)-2-thiophenecarboxamide can be applied in other diseases, such as autoimmune diseases and neurodegenerative diseases, where JAK2/STAT3 signaling pathways play a critical role. Furthermore, N-(4-isopropoxybenzyl)-2-thiophenecarboxamide can be used as a research tool to study the role of JAK2/STAT3 signaling pathways in various biological processes and diseases.
Métodos De Síntesis
N-(4-isopropoxybenzyl)-2-thiophenecarboxamide can be synthesized through a multi-step process starting from 4-isopropoxybenzyl chloride and thiophene-2-carboxylic acid. The intermediate products include 4-isopropoxybenzyl thiophene-2-carboxylate, which is then converted to N-(4-isopropoxybenzyl)-2-thiophenecarboxamide through amidation and deprotection reactions. The purity and yield of N-(4-isopropoxybenzyl)-2-thiophenecarboxamide can be optimized through various purification techniques, such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
N-[(4-propan-2-yloxyphenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11(2)18-13-7-5-12(6-8-13)10-16-15(17)14-4-3-9-19-14/h3-9,11H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIGFDZMQGPGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(propan-2-yloxy)benzyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5885670.png)
![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B5885678.png)
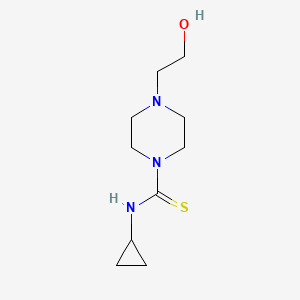
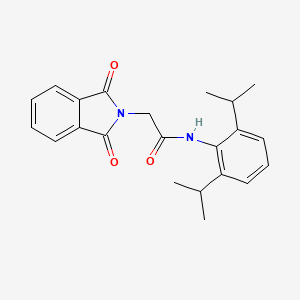
![N'-[2-(1-naphthyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5885722.png)

![4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5885731.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5885740.png)
![2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5885742.png)
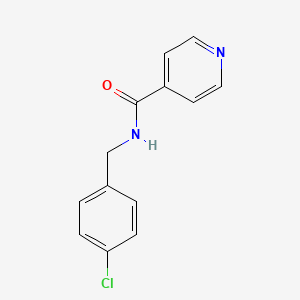
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5885758.png)
